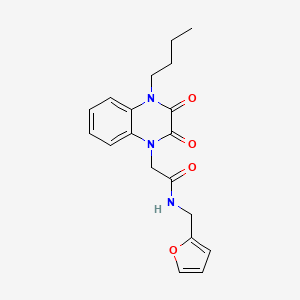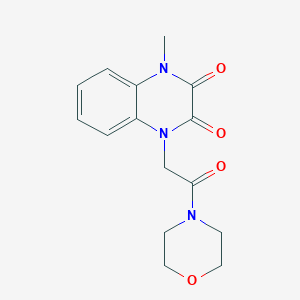
1-Methyl-4-(2-morpholin-4-yl-2-oxoethyl)-1,4-dihydroquinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The quinoxaline core is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
- Reaction conditions: Reflux in an aprotic solvent like acetone or acetonitrile.
Attachment of the Morpholine Ring:
- The final step involves the introduction of the morpholine ring through a nucleophilic substitution reaction with a suitable halogenated precursor, such as 2-chloroacetyl morpholine.
- Reaction conditions: Reflux in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-morpholin-4-yl-2-oxoethyl)-1,4-dihydroquinoxaline-2,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
-
Formation of the Quinoxaline Core:
- Starting with an appropriate benzene derivative, such as o-phenylenediamine, which undergoes cyclization with a suitable diketone, like glyoxal, to form the quinoxaline core.
- Reaction conditions: Reflux in ethanol or acetic acid, with a catalyst such as hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(2-morpholin-4-yl-2-oxoethyl)-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the dihydroquinoxaline structure to a fully reduced quinoxaline.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors in polar solvents like DMF or DMSO.
Major Products:
- Oxidation products: Quinoxaline-2,3-dione derivatives.
- Reduction products: Fully reduced quinoxaline derivatives.
- Substitution products: Functionalized quinoxaline and morpholine derivatives.
Scientific Research Applications
1-Methyl-4-(2-morpholin-4-yl-2-oxoethyl)-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-morpholin-4-yl-2-oxoethyl)-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to induce therapeutic responses.
Comparison with Similar Compounds
Quinoxaline: The parent compound, lacking the methyl and morpholine substituents.
2,3-Dihydroquinoxaline: A reduced form of quinoxaline without the additional functional groups.
Morpholine-Substituted Quinoxalines: Compounds with different substituents on the morpholine ring or quinoxaline core.
Uniqueness: 1-Methyl-4-(2-morpholin-4-yl-2-oxoethyl)-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of both the methyl and morpholine substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-4-(2-morpholin-4-yl-2-oxoethyl)quinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-16-11-4-2-3-5-12(11)18(15(21)14(16)20)10-13(19)17-6-8-22-9-7-17/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWGVUFOSSGEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C(=O)C1=O)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-5-methyl-1,3-dioxol-2-one](/img/structure/B5891999.png)
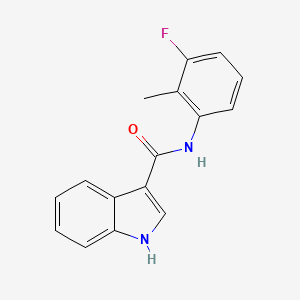
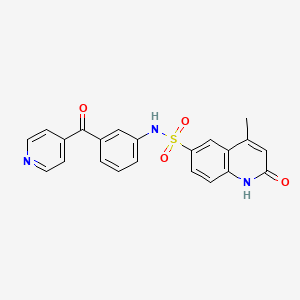
![N-[2-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5892028.png)
![1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5892036.png)
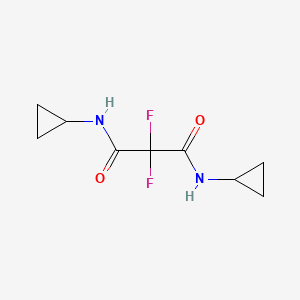
![2-[5-(dimethylamino)-2-methoxybenzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5892048.png)
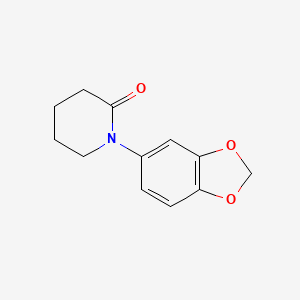

![1-methyl-4-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B5892063.png)
![methyl [(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate](/img/structure/B5892071.png)
![3-[(4-butyl-2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl)methyl]benzonitrile](/img/structure/B5892086.png)
